mudanpioside C

Description

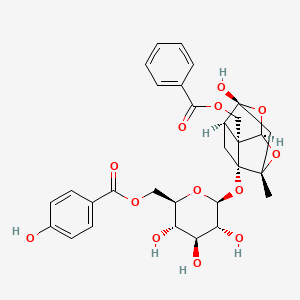

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mudanpioside C: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential

Introduction

Mudanpioside C, a monoterpenoid glycoside primarily isolated from the root bark of Paeonia suffruticosa Andr. (Cortex Moutan) and Paeonia lactiflora Pall., has emerged as a compound of significant interest within the scientific and drug development communities.[1] Its unique chemical architecture and potent biological activities, particularly its role as a selective inhibitor of Protein Disulfide Isomerase (PDI), position it as a promising candidate for therapeutic development, especially in the realm of thrombotic disorders. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Furthermore, it offers detailed experimental protocols for its extraction, purification, and bioactivity assessment, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its full therapeutic potential.

Chemical Structure and Physicochemical Properties

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 172760-03-1 | [2][3] |

| Molecular Formula | C30H32O13 | [2] |

| Molecular Weight | 600.57 g/mol | [2] |

| SMILES | OC=C1)=O)O2)O)O">C@H[C@@H]2O[C@@]3(C4)(C)O[C@]6([H])O[C@@]5(O)[C@@]4([H])[C@]36COC(C7=CC=CC=C7)=O | MedchemExpress |

Physicochemical Properties

A comprehensive experimental characterization of all physicochemical properties of this compound is not extensively documented. However, available data and the properties of related monoterpene glycosides provide valuable insights.

| Property | Value/Description | Source/Rationale |

| Appearance | White to off-white solid | [2] |

| Density (predicted) | 1.6 ± 0.1 g/cm³ | [3] |

| Boiling Point (predicted) | 789.1 ± 60.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO (200 mg/mL with sonication). As a monoterpene glycoside, it is expected to have moderate solubility in polar organic solvents like methanol and ethanol, and limited solubility in water and non-polar solvents. The glycosidic moiety enhances water solubility compared to the aglycone. | [2]; General knowledge on monoterpene glycosides[4][5][6] |

| Storage | Store at 4°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral features can be inferred from its chemical structure and data available for close structural analogues like Mudanpioside A.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The spectrum is expected to show signals corresponding to aromatic protons from the benzoyl and p-hydroxybenzoyl groups, protons of the glucose moiety, and protons of the pinane-type monoterpenoid core. Characteristic signals would include those for the methyl groups on the pinane skeleton and the anomeric proton of the glucose unit.

-

¹³C-NMR : The spectrum would display signals for the carbonyl carbons of the ester groups, aromatic carbons, carbons of the glucose unit (including the anomeric carbon), and the aliphatic carbons of the monoterpenoid core. Data from the closely related Mudanpioside A can serve as a valuable reference for spectral interpretation.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the esters, aromatic C=C bonds, and C-O bonds of the glycosidic linkage and esters.

-

UV-Vis Spectroscopy : The presence of aromatic chromophores (benzoyl and p-hydroxybenzoyl groups) suggests that this compound will exhibit absorption maxima in the UV region, likely around 230-280 nm.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of Protein Disulfide Isomerase (PDI). This activity is the foundation for its observed antithrombotic effects.

Inhibition of Protein Disulfide Isomerase (PDI)

This compound has been identified as a highly effective inhibitor of PDI with an IC₅₀ of 3.22 µM .[8] PDI is a chaperone protein primarily located in the endoplasmic reticulum, where it catalyzes the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins.[9] However, PDI is also secreted by platelets and endothelial cells upon activation and plays a crucial role in thrombosis.

The inhibitory action of this compound is specific, targeting the b'-x domain of PDI.[8] This binding prevents PDI from carrying out its functions in the extracellular space, which are critical for platelet aggregation and fibrin generation.[9]

Antithrombotic Effects

The inhibition of extracellular PDI by this compound translates into significant antithrombotic activity. By targeting PDI, this compound interferes with key events in thrombus formation:

-

Inhibition of Platelet Function : this compound has been shown to dose-dependently suppress collagen-induced platelet aggregation. It also interferes with platelet activation, adhesion, and spreading.[8]

-

Suppression of Fibrin Formation : Extracellular PDI is involved in the generation of fibrin, the protein meshwork that stabilizes a blood clot. By inhibiting PDI, this compound can reduce fibrin formation.[9]

A key advantage of targeting extracellular PDI is that it appears to inhibit thrombosis without significantly affecting normal hemostasis, suggesting a potentially favorable safety profile for this compound as an antithrombotic agent.[8]

Downstream Signaling Pathways

The inhibition of PDI by this compound is expected to modulate several downstream signaling pathways, contributing to its overall biological effects. While direct studies on this compound's effects on these pathways are still emerging, the known consequences of PDI inhibition provide a strong basis for its mechanism of action.

-

NF-κB Signaling Pathway : PDI has been shown to be a negative regulator of the NF-κB transcriptional activity.[2][10] Inhibition of PDI could therefore lead to a suppression of the NF-κB pathway. This is significant as NF-κB is a key regulator of inflammation, and its inhibition would lead to a decrease in the production of pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties.

-

Nrf2 Signaling Pathway : PDI inhibition has been demonstrated to impair Keap1/Nrf2 signaling, leading to the cytoplasmic sequestration of Nrf2.[3][11] Nrf2 is a master regulator of the antioxidant response. Its inhibition can lead to increased oxidative stress. This finding suggests a complex interplay where the primary antithrombotic effect of this compound might be accompanied by modulation of cellular redox status, a factor that warrants further investigation in specific therapeutic contexts.

The following diagram illustrates the proposed mechanism of action for this compound's antithrombotic and potential anti-inflammatory effects through PDI inhibition.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following section provides detailed, field-proven methodologies for the extraction, purification, and biological evaluation of this compound. The rationale behind key experimental choices is explained to ensure a thorough understanding of the process.

Extraction and Purification of this compound from Cortex Moutan

The isolation of this compound from its natural source involves a multi-step process designed to efficiently extract the compound and progressively remove impurities.

Workflow for Extraction and Purification:

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Protocol:

-

Solid-Liquid Extraction:

-

Weigh 100 g of powdered Cortex Moutan and place it in a suitable flask.

-

Add 3300 mL of 33% ethanol (v/v) to achieve a liquid-to-material ratio of 33:1. The choice of aqueous ethanol is critical as it effectively solubilizes monoterpene glycosides while minimizing the extraction of highly non-polar compounds.

-

Place the flask in an ultrasonic bath at 55°C and apply an ultrasonic power of 400 W for 44 minutes. Ultrasonication enhances extraction efficiency by disrupting plant cell walls.

-

-

Crude Extract Preparation:

-

Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

-

-

Macroporous Resin Chromatography (Enrichment):

-

Dissolve the crude extract in deionized water.

-

Load the solution onto a pre-treated macroporous resin column (e.g., LSA-900C). This step is crucial for separating the target glycosides from highly polar compounds like sugars and salts.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

-

Collect fractions and monitor for the presence of this compound using analytical HPLC.

-

Combine the fractions rich in this compound and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the enriched fraction in a suitable mobile phase.

-

Inject the sample onto a preparative reversed-phase C18 column.

-

Elute with an optimized isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water).

-

Monitor the eluent with a UV detector (e.g., at 230 nm) and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain high-purity this compound.

-

-

Purity Analysis:

-

Verify the purity of the final product using analytical HPLC. A purity of >98% is typically desired for biological assays.

-

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.

-

Dissolve bovine insulin in the buffer to a final concentration of 1 mg/mL.

-

Prepare a fresh solution of Dithiothreitol (DTT) in the buffer at a concentration of 20 mM.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, PDI enzyme, and different concentrations of this compound.

-

Incubate for a specified period to allow for inhibitor binding.

-

Initiate the reaction by adding insulin and DTT.

-

Monitor the increase in absorbance at 650 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of insulin reduction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound stands out as a natural product with significant therapeutic potential, primarily due to its potent and selective inhibition of PDI. Its well-defined antithrombotic activity, coupled with a plausible anti-inflammatory mechanism, makes it a compelling lead compound for the development of novel therapies for thrombotic and potentially inflammatory diseases.

Future research should focus on several key areas:

-

Complete Physicochemical Characterization : Obtaining detailed experimental data on the solubility, stability, and spectral properties of pure this compound is essential for formulation development and quality control.

-

In-depth Mechanistic Studies : Elucidating the precise downstream signaling consequences of PDI inhibition by this compound, particularly its effects on the NF-κB and Nrf2 pathways in relevant cell types, will provide a more complete understanding of its biological effects.

-

In Vivo Efficacy and Safety : Comprehensive in vivo studies are required to evaluate the antithrombotic efficacy and safety profile of this compound in various animal models of thrombosis.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound holds great promise for the development of a new class of antithrombotic agents with a potentially improved safety profile.

References

-

This compound | CAS#:172760-03-1. Chemsrc.com. [Link]

-

Pokkunuri, I. D., Lokhandwala, M. F., & Banday, A. A. (2020). Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells. American Journal of Physiology-Renal Physiology, 319(4), F686–F696. [Link]

- Terpene glycosides and their combinations as solubilizing agents.

-

Park, J. W., et al. (2004). Protein disulfide isomerase suppresses the transcriptional activity of NF-kappaB. Biochemical and Biophysical Research Communications, 318(1), 46-52. [Link]

-

Terpene Glycosides as natural Solubilizers. LSU AgCenter. [Link]

-

Xiao, J., et al. (2018). Protein Disulfide Isomerase Silence Inhibits Inflammatory Functions of Macrophages by Suppressing Reactive Oxygen Species and NF-κB Pathway. Inflammation, 41(2), 614-625. [Link]

-

MUDANPIOSIDE-A - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Zhou, Y., et al. (2024). This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry. [Link]

-

Liew, P. S., & He, F. (2021). Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Biology & Therapy, 22(3), 163-172. [Link]

-

Flaumenhaft, R. (2013). A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase. Journal of Thrombosis and Haemostasis, 11(11), 1963-1966. [Link]

-

Wang, L., et al. (2022). Protein disulfide isomerase blocks the interaction of LC3II-PHB2 and promotes mTOR signaling to regulate autophagy and radio/chemo-sensitivity. Cell Death & Disease, 13(10), 856. [Link]

-

Adams, R. P., & Zanoni, T. A. (1993). Just how insoluble are monoterpenes?. Journal of chemical ecology, 19(8), 1799-1807. [Link]

-

Joglekar, M. M., et al. (2020). Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells. American Journal of Physiology-Renal Physiology, 319(4), F686-F696. [Link]

-

Janczura, M., et al. (2021). Protein disulfide isomerase A1‑associated pathways in the development of stratified breast cancer therapies. Oncology Reports, 47(1), 1. [Link]

-

Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. Journal of Clinical Investigation, 122(6), 2104-2113. [Link]

-

Bekendam, R. H., & Flaumenhaft, R. (2016). Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease. Journal of Thrombosis and Haemostasis, 14(8), 1475-1486. [Link]

-

Van de Walle, P., et al. (2019). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 20(18), 4481. [Link]

-

O'Neill, L. A. (2015). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions, 43(5), 775-788. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protein disulfide isomerase suppresses the transcriptional activity of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010151653A3 - Terpene glycosides and their combinations as solubilizing agents - Google Patents [patents.google.com]

- 5. Terpene Glycosides as natural Solubilizers [lsuagcenter.com]

- 6. Just how insoluble are monoterpenes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Disulfide Isomerase Silence Inhibits Inflammatory Functions of Macrophages by Suppressing Reactive Oxygen Species and NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mudanpioside C: A Technical Guide to its Mechanism of Action as a Protein Disulfide Isomerase (PDI) Inhibitor

Abstract

Protein Disulfide Isomerase (PDI) is a critical enzyme in the endoplasmic reticulum, responsible for catalyzing the formation and rearrangement of disulfide bonds essential for proper protein folding. Its upregulation and dysregulation are implicated in various pathologies, including thrombosis, cancer, and neurodegenerative diseases, making it a compelling therapeutic target.[1][2] This technical guide provides an in-depth exploration of mudanpioside C, a natural monoterpenoid glycoside identified from Paeonia suffruticosa, which acts as a potent and specific inhibitor of PDI.[3] We will dissect its core mechanism of action, detail the experimental methodologies used for its validation, and discuss its downstream cellular consequences and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDI and the discovery of novel therapeutic agents.

Introduction: Targeting Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is a multi-functional resident protein of the endoplasmic reticulum (ER). As a member of the thioredoxin superfamily, it functions as an oxidase, reductase, and isomerase to ensure the correct formation of disulfide bonds in nascent polypeptides.[4][5] PDI's structure consists of four thioredoxin-like domains arranged in a U-shape: a, b, b', and a'. The 'a' and 'a'' domains contain the catalytic -CGHC- active sites responsible for its enzymatic functions, while the 'b'' domain serves as the primary peptide-binding site, capturing unfolded protein substrates.[5][6]

Given its central role in proteostasis, PDI is a critical factor in cell survival and function.[2] In pathological states such as cancer, malignant cells often exhibit elevated PDI levels to cope with increased protein synthesis and ER stress, promoting survival and proliferation.[1][2] Furthermore, PDI located on the surface of platelets and endothelial cells plays a crucial role in thrombus formation.[3][7] Consequently, inhibiting PDI activity has emerged as a promising therapeutic strategy to induce ER stress in cancer cells or prevent thrombosis.[1] this compound has been identified as a novel natural product that effectively inhibits PDI, offering a new avenue for therapeutic development.[3]

The Core Mechanism: this compound's Interaction with PDI

This compound, a monoterpenoid glycoside, was discovered as a potent PDI inhibitor through a ligand-fishing method applied to extracts of Cortex Moutan, the root bark of Paeonia suffruticosa.[3] Its mechanism of action is characterized by a direct and specific interaction with PDI, leading to the potent inhibition of its enzymatic activity.

Biochemical Interaction and Potency

The inhibitory effect of this compound on PDI's reductase activity is typically quantified using the insulin turbidity assay. In this assay, PDI reduces the disulfide bonds of insulin, causing the precipitation of the insulin B chain, which can be measured as an increase in absorbance at 650 nm.[7][8] The presence of an inhibitor slows this reaction. Through this method, this compound was determined to be the most effective PDI inhibitor among the compounds isolated from the source extract.[3]

The key quantitative metrics for this interaction have been established through biochemical and biophysical assays, primarily MicroScale Thermophoresis (MST), which measures the binding affinity in solution.[3]

| Parameter | Value | Method | Reference |

| IC₅₀ | 3.22 µM | Insulin Turbidity Assay | [3][7] |

| Kd | 3.9 µM | MicroScale Thermophoresis (MST) | [3] |

Structural Basis of Inhibition: Binding to the b'-x Domain

The specificity of this compound's action is rooted in its precise binding to a non-catalytic domain of PDI. A combination of molecular docking, site-directed mutagenesis, and binding assays has unequivocally demonstrated that this compound binds to the b'-x domain of PDI.[3][7][9] This is significant because it implies an allosteric or non-competitive mode of inhibition, where the inhibitor does not directly compete with substrates at the catalytic 'a' or 'a'' domains.

The binding is stabilized by interactions with a specific pocket of amino acid residues within this domain. Mutagenesis studies, where key residues are substituted with non-interacting alanine, have confirmed the criticality of the following residues for the interaction[3][9]:

-

Lysine 263 (K263)

-

Aspartic Acid 292 (D292)

-

Asparagine 298 (N298)

A mutation in any of these residues leads to a significant decrease or complete loss of binding affinity, providing strong evidence for their direct involvement in anchoring this compound to the PDI protein.[3][9]

Experimental Validation: Protocols and Workflows

The elucidation of this compound's mechanism of action relies on a logical sequence of experiments. The causality behind this workflow is to first identify an inhibitor of PDI's function, then confirm direct binding, and finally pinpoint the precise interaction site.

Workflow for Binding Site Validation

Validating the binding site is a critical step to confirm the mechanism and provide a basis for future rational drug design. This process integrates computational predictions with empirical biochemical and biophysical data. A significant loss of binding affinity for mutant proteins compared to the wild-type is strong evidence of a specific binding interaction.[9]

Detailed Protocol: PDI Insulin Reduction Turbidity Assay

This assay is the gold standard for measuring the reductase activity of PDI and is a self-validating system when appropriate controls are included.[7][8]

A. Principle: PDI catalyzes the reduction of disulfide bonds in insulin using a reducing agent like Dithiothreitol (DTT). This reduction causes the insoluble insulin B chain to precipitate, leading to an increase in turbidity that can be monitored spectrophotometrically at 650 nm. The rate of this increase is proportional to PDI activity.

B. Materials:

-

Human recombinant PDI

-

Bovine insulin solution (1 mg/mL or ~172 µM)

-

Dithiothreitol (DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0

-

96-well microplate

-

Microplate reader capable of kinetic reads at 650 nm

C. Step-by-Step Methodology:

-

Reagent Preparation: Prepare fresh solutions of insulin and DTT in the assay buffer on the day of the experiment. Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid artifacts.

-

Plate Setup:

-

Add 10 µL of various concentrations of this compound to the wells of a 96-well plate.

-

For controls, add 10 µL of assay buffer with the same final DMSO concentration (vehicle control/100% activity) and wells with a known PDI inhibitor or no PDI (negative control/0% activity).

-

-

Pre-incubation: Add 170 µL of the insulin solution to each well. Subsequently, add 10 µL of the PDI enzyme solution. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the DTT solution to each well. The final volume should be 200 µL.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 650 nm in the microplate reader. Take readings every minute for 30-60 minutes.

D. Data Analysis & Interpretation:

-

Calculate Reaction Rate: Plot absorbance (OD 650 nm) versus time for each concentration. The initial rate of reaction is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of PDI activity is inhibited).[7]

Cellular and Physiological Consequences of PDI Inhibition

The specific inhibition of PDI by this compound triggers a cascade of downstream cellular events, culminating in significant physiological effects, most notably in the context of thrombosis.

Induction of ER Stress and the Unfolded Protein Response (UPR)

By inhibiting PDI, this compound disrupts the crucial process of disulfide bond formation in the ER.[9] This leads to the accumulation of misfolded or unfolded proteins, a condition known as ER stress.[2][10] To cope with this stress, the cell activates a signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival response, sustained or overwhelming ER stress, as induced by potent PDI inhibition, can ultimately trigger apoptosis (programmed cell death).[10][11] This mechanism is a key rationale for exploring PDI inhibitors as anti-cancer agents.[2]

Antithrombotic Effects

The most well-documented physiological effect of this compound is its antithrombotic activity.[3] PDI on the surface of platelets is essential for their activation, adhesion, and aggregation, which are key steps in the formation of a blood clot (thrombus).[7] By inhibiting PDI, this compound effectively suppresses these platelet functions.

-

Inhibition of Platelet Aggregation: Studies show that this compound can dose-dependently suppress collagen-induced platelet aggregation.[3]

-

Interference with Adhesion and Spreading: The compound also interferes with the ability of platelets to adhere to surfaces and spread, further preventing clot formation.[3]

-

In Vivo Efficacy: Crucially, in animal models, administration of this compound significantly inhibits the formation of thrombi without negatively impacting normal hemostasis, suggesting a favorable safety profile for preventing pathological clotting.[3]

Sources

- 1. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ‘Something in the way she moves’: The functional significance of flexibility in the multiple roles of protein disulfide isomerase (PDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein disulfide isomerases exploit synergy between catalytic and specific binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

Mudanpioside C: A Technical Guide to Potential Therapeutic Targets for Drug Development Professionals

This guide provides an in-depth technical analysis of Mudanpioside C, a monoterpenoid glycoside isolated from Paeonia suffruticosa (Cortex Moutan). While research on this specific compound is emerging, recent discoveries have pinpointed a key molecular target, offering a foundation for therapeutic development. This document synthesizes the current evidence, proposes additional high-probability targets based on the compound's origin and known bioactivities of related molecules, and provides detailed experimental frameworks for target validation. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of a Natural Product

Paeonia suffruticosa has a long history in traditional medicine, with its extracts demonstrating a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities. This compound is one of the many bioactive constituents of this plant.[1] A pivotal study has recently shifted this compound from a compound of phytochemical interest to a molecule with a defined mechanism of action by identifying it as a potent inhibitor of Protein Disulfide Isomerase (PDI).[2][3] This discovery, coupled with the well-documented biological activities of other major components of Paeonia suffruticosa like paeonol and paeoniflorin, provides a strong rationale for investigating this compound in several therapeutic areas.

Part 1: Confirmed Therapeutic Target - Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is a multi-domain enzyme primarily located in the endoplasmic reticulum (ER), where it plays a critical role in the formation, breakage, and rearrangement of disulfide bonds during protein folding.[4] Its functions are essential for maintaining cellular homeostasis. However, PDI is also found on the cell surface and in the extracellular matrix, where it partakes in various physio-pathological processes.[4] Growing evidence implicates PDI in cancer progression, inflammation, and thrombosis, making it a promising therapeutic target.[5][6]

Evidence for this compound as a PDI Inhibitor

A recent study successfully identified this compound as a potent inhibitor of PDI.[2][3] This was achieved through a ligand-fishing method combined with UHPLC-Q-TOF-MS analysis of Cortex Moutan extracts. The key findings from this research provide a quantitative basis for its therapeutic potential:

| Compound | Target | IC50 | Binding Domain | Binding Affinity (Kd) |

| This compound | PDI | 3.22 µM | b'-x domain | 3.9 µM |

Table 1: Quantitative data on the inhibition of Protein Disulfide Isomerase (PDI) by this compound.[2][3]

Molecular docking and site-directed mutagenesis studies further confirmed that this compound specifically binds to the b'-x domain of PDI, interacting with key amino acid residues K263, D292, and N298.[2] This specific interaction is the basis for its inhibitory effect.

Therapeutic Implications of PDI Inhibition by this compound

The most immediate therapeutic application of PDI inhibition by this compound is in the treatment of thrombosis.[7] PDI on the surface of platelets and endothelial cells is crucial for thrombus formation. By inhibiting PDI, this compound has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading.[2] Importantly, in vivo studies in mice demonstrated that administration of this compound can significantly inhibit thrombosis formation without disrupting normal hemostasis.[2]

Given the role of PDI in cancer cell survival and progression, this compound also presents a potential avenue for oncology drug development.[8][9] Inhibition of PDI can lead to ER stress and apoptosis in cancer cells, which often have an increased demand for protein folding.[8]

Experimental Protocol: Validation of PDI Inhibition

To independently validate the inhibitory activity of this compound against PDI, the insulin turbidity assay is a robust and widely used method.[10][11] This assay measures the reductase activity of PDI, which reduces the disulfide bonds in insulin, causing the precipitation of the insulin B chain and a measurable increase in turbidity.

Step-by-Step Protocol: Insulin Turbidity Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0.

-

Insulin Solution: Dissolve bovine insulin in the assay buffer to a final concentration of 1 mg/mL. Ensure the solution is clear.

-

Reducing Agent: Prepare a fresh 20 mM solution of Dithiothreitol (DTT) in the assay buffer.

-

This compound Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in the assay buffer.

-

PDI Solution: Prepare a solution of recombinant human PDI at a final concentration of approximately 1.5 µM in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the this compound dilutions or a vehicle control (DMSO in buffer).

-

Add 170 µL of the insulin solution to each well.

-

Add 10 µL of the PDI solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the DTT solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 650 nm against time for each concentration of this compound.

-

The rate of increase in turbidity is proportional to the PDI activity.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Part 2: Putative Therapeutic Target - NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors are key regulators of inflammation, immunity, cell survival, and proliferation.[12][13] Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and cancers.[14][15] Given that extracts from Paeonia suffruticosa are known for their potent anti-inflammatory effects, it is highly probable that this compound also modulates this critical pathway.

Rationale for Investigating NF-κB

While direct evidence linking this compound to NF-κB is currently lacking, the established anti-inflammatory properties of related compounds from the same plant source provide a strong rationale for this hypothesis. The canonical NF-κB pathway is a common target for natural anti-inflammatory compounds. Inhibition of this pathway typically leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO).

Experimental Protocol: NF-κB Translocation Assay

A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be quantified using a high-content screening assay based on immunofluorescence microscopy.[16]

Step-by-Step Protocol: NF-κB (p65) Translocation Assay

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as TNF-α (e.g., 25 ng/mL) or lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system, capturing both the secondary antibody (NF-κB p65) and nuclear stain channels.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

-

Quantify the fluorescence intensity of the NF-κB p65 signal in both the nucleus and the cytoplasm for each cell.

-

Calculate the nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates NF-κB translocation.

-

-

Data Analysis:

-

Determine the average nuclear-to-cytoplasmic ratio for each treatment condition.

-

Calculate the percentage of inhibition of translocation for each this compound concentration relative to the stimulated control.

-

Determine the IC50 value for the inhibition of NF-κB translocation.

-

Conclusion and Future Directions

This compound has emerged as a promising natural product with a clearly defined therapeutic target in Protein Disulfide Isomerase. Its demonstrated antithrombotic activity provides a solid foundation for further preclinical and clinical development in the field of cardiovascular diseases. The potential for this compound to also target the NF-κB signaling pathway warrants further investigation and could significantly broaden its therapeutic applications to inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential therapeutic targets and elucidating the full pharmacological profile of this compound.

References

-

Protein Disulfide Isomerase: A Promising Target for Cancer Therapy. Drug Discovery Today, 19(3), 222-240. [Link]

-

The potential of protein disulfide isomerase as a therapeutic drug target. Expert Opinion on Therapeutic Targets, 17(11), 1263-1275. [Link]

-

Protein Disulfide Isomerase: A New Class of Drug Target. Juniper Online Journal of Pharmacology & Pharmacokinetics, 2(3). [Link]

-

Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine, 10(8), 2812-2825. [Link]

-

Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine, 10(8), 2812-2825. [Link]

-

NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. [Link]

-

This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry, 72(12), 6265-6275. [Link]

-

NF‐κB signaling in inflammation and cancer. Medical Communications, 2(4), 618-653. [Link]

-

NF-κB Transcriptional Activity Assay using NKL reporter cells. protocols.io. [Link]

-

The complexity of NF-κB signaling in inflammation and cancer. Carcinogenesis, 34(10), 2247-2256. [Link]

-

NF-κB signaling in inflammation and cancer. Medical Communications, 2(4), 618-653. [Link]

-

NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1331691. [Link]

-

This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry, 72(12), 6265-6275. [Link]

-

Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]

-

This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry. [Link]

-

Monoterpene glycosides from Paeonia suffruticosa. Phytochemistry, 41(2), 577-581. [Link]

-

Methods of measuring protein disulfide isomerase activity: a critical overview. Frontiers in Chemistry, 3, 31. [Link]

-

Safety Assessment of Paeonia suffruticosa-Derived Ingredients as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com. [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 413-424. [Link]

-

Optimizing PDIA1 Inhibition as a Strategy to Inhibit NLRP3 Inflammasome Activation and Activity. bioRxiv. [Link]

-

Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Research, 75(1), 108-117. [Link]

-

Current update on herbal sources of antithrombotic activity—a comprehensive review. Future Journal of Pharmaceutical Sciences, 7(1), 77. [Link]

-

Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders. Molecules, 24(19), 3584. [Link]

-

Antithrombotic and antiplatelet activities of small-molecule alkaloids from Scolopendra subspinipes mutilans. Scientific Reports, 6, 21956. [Link]

-

Thioterpenoids as Potential Antithrombotic Drugs: Molecular Docking, Antiaggregant, Anticoagulant and Antioxidant Activities. Molecules, 26(16), 4983. [Link]

Sources

- 1. Monoterpene glycosides from Paeonia suffruticosa [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Protein disulfide isomerase: a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential of protein disulfide isomerase as a therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

This guide provides an in-depth exploration of Mudanpioside C, a monoterpene glycoside of significant interest, and its structurally related compounds. Drawing from a synthesis of current scientific literature, this document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development. We will delve into the chemical characteristics, natural origins, and pharmacological potential of these molecules, with a focus on the underlying mechanisms and experimental methodologies that are crucial for advancing their study from the laboratory to potential clinical applications.

Introduction to this compound and the Paeonia-derived Glycosides

This compound is a member of a larger family of bioactive compounds predominantly found in the plants of the Paeonia genus, commonly known as peonies. These plants, particularly species like Paeonia suffruticosa and Paeonia lactiflora, have a long history in traditional medicine, especially in East Asia.[1] The therapeutic reputation of peony extracts has spurred modern scientific investigation into their chemical constituents, leading to the isolation and characterization of numerous compounds, including the mudanpiosides and the more extensively studied paeoniflorin and its derivatives.[2][3]

This compound itself has been identified as a protein disulfide isomerase (PDI) inhibitor with notable antithrombotic activities, suggesting its potential in the management of thrombotic disorders.[4] This discovery has opened new avenues for research into its specific mechanisms of action and broader therapeutic applications.

Chemical Profile of this compound and Related Compounds

A thorough understanding of the chemical structures of this compound and its analogs is fundamental to elucidating their biological activities and structure-activity relationships.

Chemical Structure of this compound

This compound is a monoterpene glycoside with the chemical formula C30H32O13 and a molecular weight of 600.57 g/mol .[5] Its complex structure features a pinane-type monoterpene aglycone linked to a glycosidic moiety, which is further substituted. The precise stereochemistry and linkage of these components are critical for its biological function.

Structurally Related Compounds

Several other mudanpiosides and related glycosides have been isolated from Paeonia species. These compounds share a common structural framework with variations in their substituent groups. A comparative analysis of these structures is essential for understanding how subtle chemical modifications can influence their pharmacological profiles.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Mudanpioside A | C31H34O13 | 614.6 | Contains a benzoyloxymethyl group and a 4-methoxybenzoate moiety.[6] |

| This compound | C30H32O13 | 600.57 | [5] |

| Mudanpioside D | C24H30O12 | 510.5 | Features a 4-methoxybenzoate group.[7] |

| Mudanpioside E | C24H30O13 | 526.5 | Characterized by a 4-hydroxy-3-methoxybenzoate substituent.[8] |

| Mudanpioside J | C31H34O14 | 630.6 | Includes a benzoyloxymethyl group and a 4-hydroxy-3-methoxybenzoate moiety.[9] |

| Paeoniflorin | C23H28O11 | 480.45 | A widely studied monoterpene glycoside from Paeonia.[10] |

| Albiflorin | C23H28O11 | 480.45 | An isomer of paeoniflorin.[3] |

| Benzoylpaeoniflorin | C30H32O12 | 584.57 | A benzoylated derivative of paeoniflorin.[3] |

The structural diversity within this family of compounds, arising from different acyl groups and other modifications, presents a rich area for investigating structure-activity relationships and for the semi-synthesis of novel derivatives with potentially enhanced therapeutic properties.

Isolation and Characterization of this compound

The journey from a crude plant extract to a purified, well-characterized compound is a multi-step process that is foundational to natural product research.

Extraction and Isolation Workflow

The following is a generalized workflow for the extraction and isolation of this compound from its natural source, typically the root cortex of Paeonia suffruticosa.

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Isolation Protocol

-

Extraction: The air-dried and powdered root cortex of Paeonia suffruticosa is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Mudanpiosides are typically enriched in the more polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the components.

-

Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.

Pharmacological Activities and Mechanisms of Action

While research on this compound is still emerging, its known antithrombotic activity and the well-documented pharmacological effects of related compounds provide a strong basis for further investigation.

Antithrombotic Activity of this compound

This compound has been identified as an inhibitor of protein disulfide isomerase (PDI).[4] PDI is an enzyme that plays a critical role in thrombus formation. By inhibiting PDI, this compound can prevent the formation of blood clots, highlighting its therapeutic potential for thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.

Potential Anti-inflammatory and Immunomodulatory Effects

Many paeoniflorin derivatives are known to possess significant anti-inflammatory and immunomodulatory properties.[10] These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Given the structural similarities, it is plausible that this compound may also exhibit such activities.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways.

Caption: Known and hypothesized signaling pathways modulated by this compound.

Further research is necessary to fully elucidate the signaling cascades affected by this compound. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis will be instrumental in these investigations.

Experimental Protocols for Biological Evaluation

To assess the pharmacological potential of this compound, a range of in vitro and in vivo assays can be employed.

In Vitro Assays

a) Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on different cell lines.

-

Cell Seeding: Plate cells (e.g., endothelial cells, macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

b) Anti-inflammatory Activity Assessment

This can be evaluated by measuring the production of inflammatory mediators in stimulated cells.

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with different concentrations of this compound.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

In Vivo Models

To validate the in vitro findings, animal models are indispensable. For instance, to evaluate the antithrombotic effects of this compound, a ferric chloride-induced thrombosis model in mice can be utilized.

Pharmacokinetics and Bioavailability

A significant challenge with many natural glycosides, including paeoniflorin, is their low oral bioavailability.[11] The pharmacokinetic properties of this compound are yet to be extensively studied, but it is an area of critical importance for its development as a therapeutic agent.

Studies on paeoniflorin derivatives have shown that chemical modifications, such as acylation, can improve absorption and bioavailability.[11][12] Similar strategies could be explored for this compound to enhance its pharmacokinetic profile.

Future Directions and Conclusion

This compound and its related compounds represent a promising class of natural products with therapeutic potential, particularly in the realm of thrombotic and inflammatory diseases. The initial findings on this compound's antithrombotic activity are encouraging, but further research is imperative.

Key areas for future investigation include:

-

Comprehensive Pharmacological Profiling: A broader screening of this compound for other biological activities, such as anti-cancer, neuroprotective, and anti-diabetic effects.

-

Mechanism of Action Studies: Detailed elucidation of the molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound derivatives to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Studies: In-depth investigation of the absorption, distribution, metabolism, excretion, and safety profile of this compound.

References

- Kim, S. H., Lee, M. K., Lee, K. Y., Sung, S. H., Kim, J., & Kim, Y. C. (n.d.). Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro. Yonsei University.

- (2016). Pharmacokinetic Comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene Sulfonate in Rats via Different Routes of Administration. PubMed.

- (2016). Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different. Taylor & Francis Online.

- (n.d.). Analysis of the Volatile Components in Flowers of Paeonia lactiflora Pall. and Paeonia lactiflora Pall. var. Trichocarpa. Scirp.org.

- (n.d.). Paeonia lactiflora. Wikipedia.

- (2023). Volatile Composition and Classification of Paeonia lactiflora Flower Aroma Types and Identification of the Fragrance-Related Genes. PubMed Central.

- (2025). Chemical constituents in root of Paeonia lactiflora. ResearchGate.

- (2020). A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects. PubMed.

- (2023). New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. PMC - PubMed Central.

- (n.d.). Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes.

- (n.d.). This compound. Labchem Catalog.

- (n.d.). Mudanpioside E | C24H30O13 | CID 46882884. PubChem.

- (2024). This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities | Journal of Agricultural and Food Chemistry. ACS Publications.

- (n.d.). Mudanpioside A | C31H34O13 | CID 21631101. PubChem - NIH.

- (n.d.). Mudanpioside D | C24H30O12 | CID 21631103. PubChem - NIH.

- (n.d.). Mudanpioside J | C31H34O14 | CID 21593828. PubChem - NIH.

- (n.d.). Potential Biological Activities of Mudanpioside J: A Technical Guide for Researchers. Benchchem.

- (n.d.). Proposed metabolic pathways of mudanpioside E-related metabolites. ResearchGate.

- (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer.

Sources

- 1. Paeonia lactiflora - Wikipedia [en.wikipedia.org]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Labchem Catalog [labchem.com.my]

- 6. Mudanpioside A | C31H34O13 | CID 21631101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mudanpioside D | C24H30O12 | CID 21631103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mudanpioside E | C24H30O13 | CID 46882884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mudanpioside J | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Mudanpioside C: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Natural Monoterpenoid Glycoside

Mudanpioside C, a monoterpenoid glycoside isolated from the root bark of Paeonia suffruticosa (Cortex Moutan), is an emerging natural product with significant therapeutic promise.[1][2] Traditionally used in Chinese medicine, Cortex Moutan has a long history of application for various ailments, and modern scientific investigation is now elucidating the molecular mechanisms of its bioactive constituents.[1] This guide provides an in-depth exploration of the pharmacology of this compound, with a focus on its recently identified primary mechanism of action and its potential in other therapeutic areas. As a compound of interest for researchers in drug discovery and development, understanding its pharmacological profile is paramount for harnessing its full clinical potential.

Core Mechanism of Action: A Potent Inhibitor of Protein Disulfide Isomerase (PDI)

Recent groundbreaking research has identified this compound as a potent inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation.[1][3] This discovery provides a solid mechanistic foundation for the observed antithrombotic effects of Cortex Moutan.

PDI is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds in proteins. Its role in platelet function and fibrin generation makes it a compelling target for antithrombotic therapies. This compound has been shown to be the most effective PDI inhibitor among structurally similar compounds isolated from Cortex Moutan, with an IC50 value of 3.22 μM .[1]

Molecular docking and site-directed mutagenesis studies have revealed that this compound specifically binds to the b'-x domain of PDI.[1] This interaction is stabilized by key amino acid residues, leading to the inhibition of PDI's enzymatic activity. The direct consequence of this inhibition is a dose-dependent suppression of collagen-induced platelet aggregation, as well as interference with platelet activation, adhesion, and spreading.[1][4]

Experimental Workflow: Identification of PDI Inhibition

The identification of this compound as a PDI inhibitor involved a sophisticated ligand-fishing method combined with UHPLC-Q-TOF-MS analysis.[1] This was followed by validation of its binding affinity and inhibitory activity.

Caption: Workflow for the discovery and validation of this compound as a PDI inhibitor.

Antithrombotic Efficacy: In Vivo Evidence

Preclinical studies in murine models have demonstrated the significant antithrombotic potential of this compound. Administration of this compound was found to effectively inhibit thrombus formation in a mouse model of arterial thrombosis without prolonging bleeding time, suggesting a favorable safety profile compared to some conventional anticoagulants.[1][3]

Experimental Protocol: Murine Carotid Artery Thrombosis Model

A standard model to assess antithrombotic effects involves the following steps:

-

Animal Model: Male C57BL/6 mice are typically used.[3]

-

Anesthesia and Surgical Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed. A Doppler flow probe is placed around the artery to monitor blood flow.[3]

-

Compound Administration: this compound or a vehicle control is administered, often orally or via intraperitoneal injection, at varying doses.

-

Thrombus Induction: Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl₃) to the arterial surface, which causes endothelial injury and subsequent thrombus formation.

-

Measurement of Occlusion Time: The time to complete cessation of blood flow (occlusion) is recorded. A longer occlusion time in the treated group compared to the control group indicates an antithrombotic effect.

-

Hemostasis Assay (Tail Bleeding Time): To assess the risk of bleeding, the tail of the mouse is transected, and the time it takes for bleeding to stop is measured.

Putative Therapeutic Applications: Exploring Anti-inflammatory and Neuroprotective Effects

While the antithrombotic activity of this compound is its most well-defined pharmacological effect, evidence from studies on related compounds and extracts of Paeonia suffruticosa suggests potential anti-inflammatory and neuroprotective properties.[5][6] It is important to note that direct and quantitative evidence for these effects of purified this compound is still emerging.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of compounds from Paeonia species are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Sources

Topic: Mudanpioside C Analogues and Their Biological Activities: A Framework for Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monoterpene glycosides isolated from Paeonia species, such as mudanpioside C and the closely related paeoniflorin, represent a class of natural products with significant therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer activities. However, their clinical utility is often constrained by suboptimal pharmacokinetic properties like low membrane permeability and bioavailability. This has catalyzed research into the synthesis of analogues designed to overcome these limitations and enhance pharmacological efficacy. Due to the nascent stage of research on this compound analogues specifically, this guide establishes a comprehensive framework by leveraging the extensive structure-activity relationship (SAR) data available for its structural archetype, paeoniflorin. We delve into the rationale behind structural modifications, synthetic strategies, and the resulting impact on biological activities. This guide provides detailed experimental protocols for analogue synthesis and bioactivity assessment, serving as a technical blueprint for the development of novel therapeutics based on the this compound scaffold.

The Monoterpene Glycoside Scaffold: Rationale for Analogue Development

The core structure of this compound and paeoniflorin, characterized by a cage-like pinane skeleton linked to a glucose moiety, offers multiple sites for chemical modification. The primary impetus for developing analogues is to improve the drug-like properties of the parent compound.

-

Improving Bioavailability: The hydrophilic nature of the glucose moiety can limit passive diffusion across cell membranes. Modifications that increase lipophilicity, such as esterification of the sugar's hydroxyl groups, are a key strategy to enhance absorption and cell permeability.

-

Enhancing Potency and Selectivity: Subtle changes to the benzoyl group or the pinane skeleton can alter the molecule's interaction with specific biological targets, potentially leading to increased potency and reduced off-target effects.

-

Modulating Metabolism: The metabolic fate of these glycosides can influence their duration of action. Analogues can be designed to be more resistant to enzymatic degradation or, conversely, to act as prodrugs that release the active pharmacophore at the target site.

The development of paeoniflorin-6'-O-benzene sulfonate (CP-25), for example, was a direct result of this rationale, leading to a compound with potent anti-inflammatory and immunoregulatory effects demonstrated in collagen-induced arthritis models.

Biological Activities and Mechanistic Insights

Analogues derived from the paeoniflorin/mudanpioside C scaffold have demonstrated a broad spectrum of biological activities. The following sections explore the most significant of these, with a focus on the underlying mechanisms of action.

Anti-Inflammatory and Immunomodulatory Activity

Inflammation is a key pathological component of numerous diseases. Paeoniflorin and its analogues have shown potent anti-inflammatory effects.

Mechanism of Action: A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Paeoniflorin analogues can intervene in this cascade, suppressing the production of these inflammatory mediators.

Figure 2: General experimental workflow for the synthesis of esterified paeoniflorin analogues.

Detailed Protocol: Synthesis of an Esterified Paeoniflorin Derivative (Based on principles from)[1]

-

Protection:

-

Dissolve paeoniflorin (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl, 2.2 mmol) dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Acylation:

-

Dissolve the protected paeoniflorin (1 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Add the desired acyl chloride (e.g., o-fluorobenzoyl chloride, 1.2 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Deprotection:

-

Dissolve the acylated intermediate (1 mmol) in tetrahydrofuran (THF, 10 mL).

-

Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 2.5 mmol).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture and partition between ethyl acetate and water.

-

Collect the organic layer, dry, and concentrate.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure esterified analogue.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

-

In Vitro Bioassay: Anti-inflammatory Activity in Macrophages

Rationale: The RAW 264.7 murine macrophage cell line is a standard and reliable model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. This assay provides a robust system to quantify the anti-inflammatory potential of test compounds.

Detailed Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

The next day, remove the old medium.

-

Pre-treat the cells by adding 100 µL of medium containing various concentrations of the this compound analogue (or paeoniflorin as a positive control) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Induce inflammation by adding 100 µL of medium containing LPS to a final concentration of 10-100 ng/mL. For wells with test compounds, add a 2X LPS solution to the existing 100 µL of compound-containing media.

-

Incubate the plate for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO or cytokine production for each analogue concentration compared to the LPS-only control.

-

Determine the IC50 value (the concentration required to inhibit 50% of the inflammatory response) for each active compound.

-

Structure-Activity Relationship (SAR) and Future Outlook

The extensive research on paeoniflorin derivatives provides critical insights into the structure-activity relationships that can guide the rational design of novel this compound analogues.

Figure 3: Logical flow of the structure-activity relationship (SAR) for designing potent analogues.

Key SAR Insights:

-

Lipophilicity is Key: Introducing lipophilic groups, particularly through esterification at the 2' and 6' positions of the glucose moiety, consistently correlates with enhanced antioxidant and cytoprotective activities. [1]* The Benzoyl Group is Modifiable: Modifications to the benzoyl group, such as sulfonation, can significantly enhance anti-inflammatory activity, as seen with CP-25.

-

The Pinane Skeleton is Crucial: The rigid, cage-like pinane skeleton is essential for activity, but rearrangements can lead to derivatives with different pharmacological profiles.

Future Directions: The field is ripe for the systematic application of these principles to the this compound scaffold. Future research should focus on:

-

Synthesis of a this compound Analogue Library: Create a diverse library of analogues by modifying the same key positions as in paeoniflorin.

-

Comparative Biological Evaluation: Directly compare the anti-inflammatory, neuroprotective, and anticancer activities of this compound analogues against their paeoniflorin counterparts to identify any unique therapeutic advantages.

-

Pharmacokinetic Profiling: Conduct in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising lead candidates to confirm improved bioavailability.

By leveraging the robust foundation of paeoniflorin research, the development of this compound analogues can be accelerated, paving the way for a new generation of potent therapeutics for a range of complex diseases.

References

-

New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]

-

Summary of paeoniflorin derivatives and their biological activities. (n.d.). ResearchGate. [Link]

-

Synthesis and antioxidant activity of paeoniflorin derivatives. (2025). PubMed. [Link]

-

New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. (2023). MDPI. [Link]

-

Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells. (2013). PubMed. [Link]

-

Synthesis and antioxidant activity of paeoniflorin derivatives. (2025). ResearchGate. [Link]

-

Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. (2025). Journal of Applied Pharmaceutical Science. [Link]

-

A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018). ResearchGate. [Link]

-

The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages. (2022). PubMed. [Link]

-

Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. (2025). JAPS. [Link]

-

Predicted synthesis of paeoniflorin catalyzed by glycosyltransferase... (n.d.). ResearchGate. [Link]

-

Anticancer Effects and Mechanisms of Paeoniflorin on Various Cancer Cell Lines. (n.d.). Preprints.org. [Link]

-

Advances of paeoniflorin in depression: the molecular mechanism and formula application. (n.d.). Frontiers in Pharmacology. [Link]

-

Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells. (2014). PubMed Central. [Link]

-